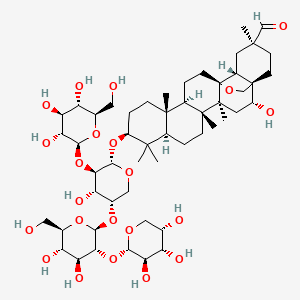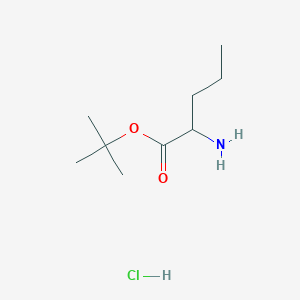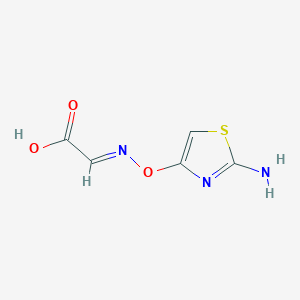
gamma-Humulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Humulene, also known as γ-Humulene, is a naturally occurring monocyclic sesquiterpene with the molecular formula C₁₅H₂₄. It is a component of the essential oils of various aromatic plants, including hops (Humulus lupulus), sage (Salvia officinalis), and ginger (Zingiber officinale). This compound is known for its distinctive aroma and is often found in conjunction with its isomer, beta-Caryophyllene.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Humulene can be synthesized through the cyclization of farnesyl diphosphate, a common precursor in the biosynthesis of sesquiterpenes. The enzyme this compound synthase catalyzes this reaction, converting farnesyl diphosphate into this compound and diphosphate . The reaction typically occurs under mild conditions, with the enzyme facilitating the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants rich in this compound. Techniques such as steam distillation or solvent extraction are commonly used to isolate the essential oils, which are then purified to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
Gamma-Humulene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of epoxides and other oxygenated derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydrogenated derivatives.
Substitution: Substitution reactions involving this compound typically occur at the double bonds, where halogens or other substituents can be introduced using appropriate reagents.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Hydrogenated sesquiterpenes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Gamma-Humulene has a wide range of scientific research applications across various fields:
Chemistry: It is used as a precursor for the synthesis of other sesquiterpenes and as a model compound for studying terpene biosynthesis.
Biology: this compound is studied for its role in plant defense mechanisms and its interactions with other plant metabolites.
Medicine: Research has shown that this compound possesses anti-inflammatory, antibacterial, and anticancer properties.
Industry: this compound is used in the flavor and fragrance industry due to its distinctive aroma. It is also a component of essential oils used in aromatherapy and natural health products.
Mechanism of Action
Gamma-Humulene exerts its effects through various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in inflammation and oxidative stress. For example, this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha by interfering with the signaling pathways that regulate their expression . Additionally, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress .
Comparison with Similar Compounds
Gamma-Humulene is structurally similar to other sesquiterpenes, such as alpha-Humulene and beta-Caryophyllene. it is unique in its specific arrangement of double bonds and its distinct biological activities.
Similar Compounds
Alpha-Humulene: An isomer of this compound, found in many of the same plants and possessing similar aromatic properties.
Beta-Caryophyllene: Another isomer, often found alongside this compound in essential oils, known for its anti-inflammatory and analgesic properties.
Farnesene: A sesquiterpene with a similar biosynthetic pathway, found in various plants and used in the production of fragrances and flavors.
This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,8,8-trimethyl-5-methylidenecycloundeca-1,6-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h7,10,12H,2,5-6,8-9,11H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXUOGPQAOCFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=C)C=CC(CCC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9baFluoroa1,10adihydroxya1a(2ahydroxyacetyl)a9a,11aadimethyla1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aHacyclopenta[a]phenanthrena7aone](/img/structure/B13393076.png)





![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)-](/img/structure/B13393112.png)
![tert-butyl-[[5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]-diphenylsilane](/img/structure/B13393113.png)


![disodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13393120.png)

![(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-szabicyclo[3.1.0]hexane](/img/structure/B13393135.png)
